molecular formula C8H4BrNO2S B3045588 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid CAS No. 1104630-93-4

3-Bromothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B3045588
CAS No.: 1104630-93-4
M. Wt: 258.09
InChI Key: AQXGWYFJQUCGCC-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-b]pyridine-2-carboxylic acid (CAS 1104630-93-4) is a high-value brominated heterocyclic building block extensively used in medicinal chemistry and drug discovery research. Its molecular formula is C8H4BrNO2S with a molecular weight of 258.092 g/mol . The compound is characterized by a thieno[3,2-b]pyridine core structure, which incorporates both thiophene and pyridine rings, and is functionalized with a bromine atom and a carboxylic acid group that serve as reactive handles for further chemical modification. This compound is a crucial precursor in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to synthesize more complex molecular architectures . A primary application of this compound is in the synthesis of novel tricyclic lactones, such as 8-(het)aryl-6H-pyrano[4',3':4,5]thieno[3,2-b]pyridines, which have shown promising in vitro cell growth inhibition activity against human tumor cell lines, including HCT-15 (colorectal adenocarcinoma) and NCI-H460 (non-small cell lung cancer) . Furthermore, derivatives stemming from this chemical scaffold are being investigated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-468, with some analogs demonstrating significant growth inhibition and effects on the cell cycle . Other research on related thieno[3,2-b]pyridine derivatives has highlighted their potential as inhibitors of key biological targets, such as protein tyrosine phosphatase 1B . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-bromothieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXGWYFJQUCGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(S2)C(=O)O)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249649
Record name 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104630-93-4
Record name 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104630-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves bromination of thieno[3,2-b]pyridine-2-carboxylic acid using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via a radical mechanism, where NBS generates bromine radicals that selectively substitute the hydrogen atom at position 3 of the thienopyridine ring. Key parameters include:

  • Molar ratio : 1:1.2 (substrate:NBS) to minimize dibromination byproducts.
  • Reaction time : 6–12 hours, monitored by thin-layer chromatography (TLC).
  • Yield : 68–75% after purification via recrystallization from ethanol.

This method is favored for its regioselectivity and compatibility with acid-sensitive functional groups. However, scalability is limited by the exothermic nature of the reaction, necessitating precise temperature control in industrial settings.

Cyclocondensation of Functionalized Pyridine Derivatives

Aminopyridine Cyclization Pathways

An alternative route begins with 3-aminopyridine derivatives, which undergo cyclocondensation with thiophene-based precursors. For example, 3-amino-2-carboxypyridine reacts with α-bromothiophene carbonyl chloride in the presence of tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) at 60–80°C. The reaction forms the thieno[3,2-b]pyridine core, followed by bromination at position 3.

  • Key intermediates : Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is synthesized first, with subsequent hydrolysis using 6M HCl to yield the carboxylic acid.
  • Yield : 35–84% after column chromatography, depending on the substituents.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

Palladium-Catalyzed Coupling Reactions

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as a precursor for Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids. Using Pd(dppf)Cl₂ as a catalyst and potassium carbonate (K₂CO₃) as a base in a dimethyl ether (DME):water (3:1) solvent system, the bromine atom is replaced with aryl groups at 100°C. After coupling, hydrolysis with aqueous NaOH yields the carboxylic acid.

  • Reaction time : 3–4.5 hours.
  • Yield : 60–78% after hydrolysis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability challenges, industrial protocols employ continuous flow reactors for bromination and cyclocondensation steps. Benefits include:

  • Enhanced heat dissipation , mitigating exothermic risks.
  • Automated purification via in-line crystallization or liquid-liquid extraction.
  • Throughput : 5–10 kg/day with ≥98% purity.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated by recovering DCM and ethanol through fractional distillation, reducing production costs by ~30%.

Analytical Validation and Quality Control

Structural Confirmation Techniques

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.98 (d, J = 5.2 Hz, 1H, thiophene-H), 4.12 (s, 1H, COOH).
    • ¹³C NMR : Peaks at 165.2 ppm (COOH), 148.1 ppm (C-Br).
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥97% confirmed using a C18 column (UV detection at 254 nm).

Spectroscopic Data Table

Technique Key Signals Reference
¹H NMR δ 8.72 (s, 1H), 7.98 (d, J = 5.2 Hz, 1H)
¹³C NMR 165.2 ppm (COOH), 148.1 ppm (C-Br)
HPLC Retention 12.4 min (99.1% purity)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Average Yield Purity Scalability
Direct Bromination (NBS) 70% ≥95% Moderate
Cyclocondensation 55% ≥90% Low
Suzuki-Miyaura Coupling 69% ≥97% High

Cost and Environmental Impact

  • NBS bromination : High reagent cost but minimal waste.
  • Suzuki-Miyaura : Requires expensive Pd catalysts but enables diverse functionalization.

Chemical Reactions Analysis

Types of Reactions

3-Bromothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Bromothieno[3,2-b]pyridine-2-carboxylic acid is being investigated for its potential as a pharmacophore in drug design. Key areas of research include:

Anticancer Activity

  • Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Cell LineIC50 (μM)Growth Inhibition (%)
LOX IMVI (Melanoma)10~97
MCF-7 (Breast Cancer)15~85
HeLa (Cervical Cancer)12~90

These results suggest that the compound could serve as a lead candidate for developing new anticancer therapies .

Antibacterial Properties

  • The compound has shown promising antibacterial activity against several strains, particularly drug-resistant bacteria:
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus5
Escherichia coli10
Acinetobacter baumannii8

This highlights its potential as an antibacterial agent .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It is used in the development of kinase inhibitors and other bioactive molecules .

Material Science

The compound's unique electronic properties make it valuable in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dyes. Its ability to be functionalized allows for tuning the electronic characteristics necessary for these applications .

Study on Antitumor Activity

A notable study evaluated a series of thieno[3,2-b]pyridine derivatives, including this compound. The findings indicated that certain derivatives caused significant growth inhibition in triple-negative breast cancer cell lines while exhibiting minimal toxicity towards non-tumorigenic cells. For example, compound 2e showed a GI50 concentration of 13 μM and effectively reduced tumor sizes in vivo using chick chorioallantoic membrane models .

Study on Antibacterial Efficacy

Another investigation focused on the antibacterial properties of thieno-pyridine derivatives. The results demonstrated that compounds derived from 3-Bromothieno[3,2-b]pyridine exhibited selective antibacterial effects against drug-resistant strains, indicating their potential utility in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity or alter receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Biological Activity/Application Synthesis Yield/Key Data Reference ID
3-Bromothieno[3,2-b]pyridine-2-carboxylic acid Bromo (C3), carboxylic acid (C2) Intermediate for antitumor agents (e.g., methyl 3-aryl derivatives) N/A (commercially available at ≥97% purity)
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates (e.g., 2e) Aryl/heteroaryl groups at C3 (via Suzuki coupling) Antitumor activity in TNBC cells (GI₅₀ = 13 µM in MDA-MB-231 cells; reduces tumor size in ovo) 60–90% yield via Suzuki coupling
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid Bromo (C5), carboxylic acid (C2) Research intermediate for drug discovery Limited data (commercially available)
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid Amino (C3), carboxylic acid (C2) Synthon for polyheterocyclic compounds (e.g., carbohydrazides, amides) 80–85% yield via hydrolysis of esters
5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylic acid (31) Fluoropiperidinyl-pyridinyl substituent at C5, carboxylic acid (C2) Potential kinase inhibitor (no explicit activity data provided) 91.6% yield via ester hydrolysis
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid Amino (C3), phenyl (C6), trifluoromethyl (C4) Antitumor candidate (preclinical screening) Synthesized via multi-step protocols

Key Comparative Insights

Physicochemical Properties
  • Solubility: The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) .
  • Purity and Stability: Commercial this compound is available at ≥97% purity, ensuring reproducibility in synthesis .

Biological Activity

3-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₄BrN O₂S
  • Molecular Weight : Approximately 258.09 g/mol
  • Melting Point : 221-222 °C

The compound features a fused thieno-pyridine structure with a bromine atom and a carboxylic acid group, which contribute to its reactivity and biological properties .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the carboxylic acid group facilitate binding to these targets, leading to modulation of their activity. This compound has been observed to:

  • Inhibit enzyme activity by binding to active sites.
  • Alter receptor signaling pathways, resulting in various cellular effects .

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:

  • Induction of Apoptosis : The compound can induce programmed cell death in cancer cells, making it a candidate for anticancer therapy .
  • Selective Targeting : Preliminary studies suggest that it may selectively target tumor cells while minimizing effects on normal cells .

Case Studies

  • Triple-Negative Breast Cancer (TNBC) :
    • A study evaluated the effects of thieno[3,2-b]pyridine derivatives on TNBC cell lines (MDA-MB-231 and MDA-MB-468). The results showed that certain derivatives caused significant growth inhibition in these cancer cells without affecting non-tumorigenic cells (MCF-12A) .
    • Compound 2e demonstrated a GI50 concentration of 13 μM, leading to decreased cell viability and altered cell cycle profiles in MDA-MB-231 cells .
CompoundCell LineGI50 (μM)Effect on Cell Cycle
2eMDA-MB-23113Increased G0/G1 phase

Pharmacokinetics

Although specific pharmacokinetic data for this compound is limited, it is suggested that the compound has high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB) . This property enhances its potential for therapeutic applications.

Future Directions

The unique structural characteristics of this compound present opportunities for further research into:

  • Drug Development : Its role as a scaffold for synthesizing novel compounds with targeted biological activities.
  • Mechanistic Studies : Detailed investigations into its interactions with specific biomolecules to elucidate the underlying mechanisms of action.

Q & A

What are the primary synthetic strategies for preparing 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid, and what intermediates are critical in these pathways?

Level: Basic (Methodological Synthesis)
Answer:
The synthesis of brominated thienopyridine-carboxylic acids typically involves cyclization of pre-functionalized pyridine or thiophene precursors. For example, analogous compounds like 2-Bromopyridine-3-carboxylic acid are synthesized via halogenation of pyridine-carboxylic acid derivatives or through coupling reactions. A common approach involves:

Cyclocondensation : Reacting brominated thiophene derivatives with pyridine precursors under acidic or basic conditions to form the fused thienopyridine ring.

Halogenation : Direct bromination at the 3-position using brominating agents (e.g., NBS or Br₂) in the presence of Lewis acids.

Carboxylic Acid Introduction : Oxidation of methyl or hydroxymethyl groups (e.g., using KMnO₄ or RuO₄) or hydrolysis of nitrile intermediates.
Critical intermediates include bromothiophene derivatives and pyridine-carboxaldehyde precursors, as seen in analogous syntheses of related compounds .

How can researchers confirm the structural integrity and purity of this compound?

Level: Basic (Analytical Characterization)
Answer:

X-ray Crystallography : Resolves atomic-level structure, as demonstrated for 2-Bromopyridine-3-carboxylic acid, which revealed intermolecular hydrogen bonding patterns critical for stability .

NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine position) and confirms carboxylic acid functionality.

HPLC/Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% as per industry standards for similar brominated heterocycles) .

Melting Point Consistency : Compare observed mp with literature values (e.g., 173–175°C for 5-Bromopyridine-2-carboxylic acid) to detect impurities or polymorphs .

What strategies optimize Suzuki-Miyaura cross-coupling reactions for functionalizing this compound?

Level: Advanced (Reaction Optimization)
Answer:

Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for brominated heterocycles, as seen in coupling reactions of 4-(5-Bromothien-2-yl)pyridine .

Solvent and Base : Use DMF/H₂O or THF with Cs₂CO₃ to enhance solubility of the carboxylic acid moiety while maintaining reactivity.

Temperature Control : Reactions often proceed at 80–100°C to balance rate and side-product formation.

Protection of Carboxylic Acid : Temporarily esterify the acid (e.g., methyl ester) to prevent Pd catalyst poisoning, followed by hydrolysis post-coupling .

How should researchers address discrepancies in reported spectral data or physical properties (e.g., melting points) for brominated thienopyridines?

Level: Advanced (Data Contradiction Analysis)
Answer:

Purity Verification : Reanalyze samples via HPLC to rule out impurities. For example, 5-Bromopyridine-2-carboxylic acid is reported at 173–175°C , but deviations may arise from residual solvents or byproducts.

Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms.

Synthetic Route Comparison : Assess if alternative pathways (e.g., bromination vs. cyclization) yield different crystalline forms.

Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

What computational methods predict the reactivity of this compound in nucleophilic substitution or metal-catalyzed reactions?

Level: Advanced (Computational Modeling)
Answer:

DFT Calculations : Model the electron density at the bromine site to predict nucleophilic attack feasibility. For example, the C-Br bond dissociation energy in 2-Bromopyridine-3-carboxylic acid was computationally validated to guide reaction design .

Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess susceptibility to electrophilic or nucleophilic agents.

Docking Studies : For biological applications, simulate interactions with enzymes or receptors using structural data from crystallography .

How does the electronic nature of the thienopyridine ring influence the acidity of the carboxylic acid group?

Level: Advanced (Structure-Property Relationships)
Answer:

Resonance Effects : The electron-withdrawing bromine at the 3-position increases acidity by stabilizing the deprotonated form through conjugation.

Hydrogen Bonding : Crystal structures of 2-Bromopyridine-3-carboxylic acid show dimerization via O-H···O bonds, which can alter pKa in solid vs. solution states .

Comparative Analysis : Compare pKa values with non-brominated analogs (e.g., thieno[3,2-b]pyridine-2-carboxylic acid) to isolate electronic effects.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced (Process Chemistry)
Answer:

Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .

Bromine Handling : Implement safety protocols for bromine gas or corrosive reagents.

Byproduct Management : Optimize stoichiometry to minimize di-brominated byproducts, as seen in small-scale syntheses of 5-Bromopyridine-2-carboxylic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromothieno[3,2-b]pyridine-2-carboxylic acid
Reactant of Route 2
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3-Bromothieno[3,2-b]pyridine-2-carboxylic acid

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